molecular formula C8H13N3 B13182493 Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine

Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine

Cat. No.: B13182493
M. Wt: 151.21 g/mol
InChI Key: ATYRYIOYYPWHNV-UHFFFAOYSA-N
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Description

Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine (CAS: 1558457-12-7) is a pyrimidine derivative with the molecular formula C₈H₁₃N₃ and a molecular weight of 151.21 g/mol . The compound features a pyrimidine ring substituted with a methyl group at the 2-position and an ethylamine group at the 4-position, where the amine is further substituted with a methyl group.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

N-methyl-1-(2-methylpyrimidin-4-yl)ethanamine

InChI

InChI=1S/C8H13N3/c1-6(9-3)8-4-5-10-7(2)11-8/h4-6,9H,1-3H3

InChI Key

ATYRYIOYYPWHNV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)C(C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine typically involves the reaction of 2-methylpyrimidine with an appropriate alkylating agent. One common method is the alkylation of 2-methylpyrimidine with an alkyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases caused by protozoa and fungi.

    Industry: Utilized in the development of new materials with specific chemical properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Differences

Key structural analogs include pyrimidine derivatives with variations in substituent positions, heterocyclic rings, and functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features References
Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine C₈H₁₃N₃ 151.21 2-methylpyrimidin-4-yl, ethyl-methylamine
1-(2-Methylpyrimidin-4-yl)piperidin-4-amine C₁₀H₁₆N₄ 192.26 2-methylpyrimidin-4-yl, piperidin-4-amine
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₆N₄ 192.26 4-methylpyrimidin-6-yl, piperidin-1-yl, 2-amine
N-(1-(2-Methylpyrimidin-4-yl)piperidin-4-yl)acrylamide C₁₃H₁₈N₄O 246.31 Acrylamide-functionalized piperidine-pyrimidine

Key Observations:

Heterocyclic vs. Linear Chains : Replacing the ethylamine group in the target compound with a piperidine ring (as in 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine) introduces rigidity and bulk, which may enhance affinity for hydrophobic pockets in biological targets .

Functionalization : The acrylamide derivative (N-(1-(2-Methylpyrimidin-4-yl)piperidin-4-yl)acrylamide) demonstrates how secondary functionalization (e.g., acryloyl chloride addition) can modulate reactivity for drug conjugation .

Analytical Characterization

  • GC-MS : For purity assessment and fragmentation pattern analysis.
  • FTIR-ATR : To confirm functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹) .

Biological Activity

Methyl[1-(2-methylpyrimidin-4-yl)ethyl]amine is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a pyrimidine ring substituted with a methyl group and an ethylamine side chain. The molecular formula is C9_{9}H12_{12}N2_{2}, indicating its classification as a derivative of pyrimidine. The synthesis typically involves the alkylation of 2-methylpyrimidine with an alkyl halide using bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial and antifungal activities. It has been shown to inhibit the growth of various pathogens, suggesting its potential as a therapeutic agent. For instance, studies indicate that it may effectively target bacterial strains resistant to conventional antibiotics.

Anticancer Activity

In addition to its antimicrobial properties, this compound is being explored for anticancer applications. Preliminary studies have reported promising results regarding its cytotoxic effects against several cancer cell lines. For example, it has been evaluated for its ability to induce apoptosis in various cancer cell types, including breast and colorectal cancer cells. The mechanism appears to involve the inhibition of key enzymes related to cell proliferation and survival pathways .

Case Study 1: Anticancer Efficacy

A study examined the effects of this compound on human cancer cell lines. The compound demonstrated an IC50_{50} value in the micromolar range against several lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The findings indicated that at concentrations as low as 10 µM, significant reductions in cell viability were observed, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound may inhibit specific kinase pathways involved in tumor growth. This inhibition leads to cell cycle arrest at the G2/M phase, thereby preventing further proliferation of cancer cells. The compound's structural characteristics allow it to bind effectively to these targets, enhancing its therapeutic efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructure FeaturesUnique Aspects
N-Methyl-2-(pyridin-4-yl)ethanamineContains a pyridine ringFocuses on pyridine rather than pyrimidine
2-MethylpyridineSimple methyl-substituted pyridineLacks the ethylamine side chain
N-(Pyrimidin-4-yl)thiazol-2-aminesContains thiazole alongside pyrimidineExhibits dual-action hypoglycemic properties
2-Amino-pyrimidinesBasic amino group on pyrimidineVaried biological activities compared to Methyl...

This compound stands out due to its specific structural configuration and unique biological activities that are not fully shared by these similar compounds.

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